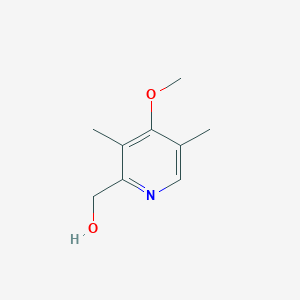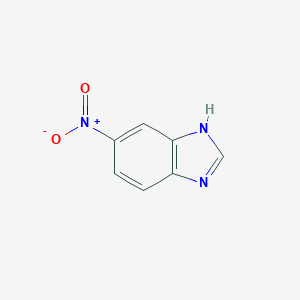
4,4-Diphenylbutyronitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Diphenylbutyronitrile (DPBN) is a chemical compound that is widely used in scientific research for its unique properties. It is a colorless, crystalline solid that is soluble in organic solvents such as benzene and ethanol. DPBN is used in a variety of research applications, including as a precursor for the synthesis of other compounds, as a fluorescent probe for studying biological processes, and as a reagent for chemical analysis.
Mechanism Of Action
The mechanism of action of 4,4-Diphenylbutyronitrile is not fully understood. However, it is believed to act as a photoinduced electron transfer (PET) probe. This means that it can transfer electrons to other molecules upon excitation with light, leading to changes in their fluorescence properties.
Biochemical And Physiological Effects
4,4-Diphenylbutyronitrile has been shown to have a variety of biochemical and physiological effects. It has been shown to selectively bind to certain proteins and nucleic acids, leading to changes in their function. Additionally, 4,4-Diphenylbutyronitrile has been shown to have antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases.
Advantages And Limitations For Lab Experiments
4,4-Diphenylbutyronitrile has several advantages for use in lab experiments. It is a relatively simple compound to synthesize and is readily available. Additionally, it has a high degree of selectivity for certain molecules, making it a valuable tool for studying their function.
However, there are also limitations to using 4,4-Diphenylbutyronitrile in lab experiments. It is a relatively large molecule, which may limit its ability to penetrate cell membranes and interact with intracellular molecules. Additionally, it has a relatively short fluorescence lifetime, which may limit its usefulness in certain applications.
Future Directions
There are several potential future directions for research involving 4,4-Diphenylbutyronitrile. One area of interest is the development of new compounds based on 4,4-Diphenylbutyronitrile for use in pharmaceuticals and agrochemicals. Additionally, there is potential for the development of new fluorescent probes based on 4,4-Diphenylbutyronitrile for studying biological processes.
Another area of interest is the development of new methods for synthesizing 4,4-Diphenylbutyronitrile and related compounds. This could lead to more efficient and cost-effective methods for producing these compounds.
Finally, there is potential for the development of new applications for 4,4-Diphenylbutyronitrile in areas such as materials science and electronics. Its unique properties make it a valuable tool for studying a wide range of materials and devices.
Synthesis Methods
4,4-Diphenylbutyronitrile can be synthesized using a variety of methods. One common method involves the reaction of benzophenone with acetonitrile in the presence of a strong base such as sodium hydride. The resulting product is then purified through recrystallization to obtain pure 4,4-Diphenylbutyronitrile.
Scientific Research Applications
4,4-Diphenylbutyronitrile has a wide range of applications in scientific research. One of its most common uses is as a precursor for the synthesis of other compounds. 4,4-Diphenylbutyronitrile can be used to synthesize a variety of compounds, including pharmaceuticals and agrochemicals.
4,4-Diphenylbutyronitrile is also used as a fluorescent probe for studying biological processes. It has been shown to selectively bind to certain proteins and nucleic acids, making it a valuable tool for studying their function and interactions.
properties
CAS RN |
22156-48-5 |
|---|---|
Product Name |
4,4-Diphenylbutyronitrile |
Molecular Formula |
C16H15N |
Molecular Weight |
221.3 g/mol |
IUPAC Name |
4,4-diphenylbutanenitrile |
InChI |
InChI=1S/C16H15N/c17-13-7-12-16(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11,16H,7,12H2 |
InChI Key |
JYHNHWMZIXPAEL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(CCC#N)C2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)C(CCC#N)C2=CC=CC=C2 |
Other CAS RN |
22156-48-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(4-Ethylphenyl)sulfonyl]glycine](/img/structure/B188578.png)

![2-[(4-Chlorophenyl)sulfanyl]acetohydrazide](/img/structure/B188581.png)





![spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B188590.png)



![1-[(Phenylamino)methyl]benzotriazole](/img/structure/B188598.png)
